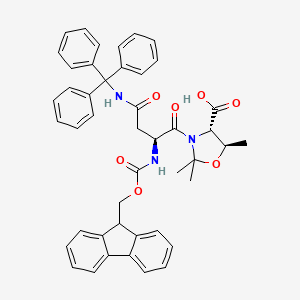

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHPIXXMBAZHL-CRSWUFPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100731 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957780-59-5 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Addressing a Fundamental Challenge in Peptide Synthesis

An In-Depth Technical Guide to Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH: A Keystone Reagent for Overcoming Peptide Aggregation

The synthesis of long, complex, or hydrophobic peptides via solid-phase peptide synthesis (SPPS) is frequently hampered by a critical obstacle: on-resin aggregation. This phenomenon, driven by the formation of intermolecular β-sheet structures, can lead to poor solvation of the growing peptide chain, resulting in incomplete coupling and deprotection reactions, failed syntheses, and low yields of the final product.[1][2] this compound is a highly specialized dipeptide building block engineered to directly counteract this problem. It serves as a powerful tool for researchers, scientists, and drug development professionals, enabling the successful synthesis of "difficult sequences" that would otherwise be intractable.[3][4]

This guide provides a comprehensive overview of this compound, detailing its chemical architecture, the mechanistic principles behind its efficacy, strategic implementation in SPPS, and validated experimental protocols.

Deconstructing the Molecular Architecture

This compound is a sophisticated chemical entity where each component is selected for a specific function within the Fmoc-SPPS workflow. Its systematic name is (4S,5R)-3-[Na-(9-Fluorenylmethyloxycarbonyl)-Nb-trityl-L-asparaginyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid.[5][6]

| Component | Full Name | Function |

| Fmoc- | 9-Fluorenylmethyloxycarbonyl | N-terminal Protection: A base-labile protecting group for the α-amino group, preventing unwanted polymerization. It is removed by treatment with a mild base, typically piperidine in DMF.[7] |

| -Asn(Trt)- | Asparagine (N-γ-trityl) | Side-Chain Protection: The trityl (Trt) group is a bulky, acid-labile protecting group attached to the side-chain amide of asparagine. Its presence is critical to prevent dehydration and subsequent aspartimide formation, a common side reaction during activation.[8][9] It also significantly improves the solubility of the asparagine derivative in organic solvents used for SPPS.[10][11] |

| -Thr(PsiMe,MePro)- | Threonine (Pseudoproline) | Aggregation Disruption: The core innovation. The threonine residue is reversibly modified into a dimethyloxazolidine ring system, a type of pseudoproline. This structure acts as a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. |

| -OH | Carboxylic Acid | Reactive C-terminus: The free carboxylic acid group is ready for activation and coupling to the N-terminus of the growing peptide chain on the solid support. |

Visualizing the Structure

The diagram below illustrates the arrangement of these functional components.

Caption: A simplified representation of the dipeptide's key components.

The Pseudoproline Mechanism: Engineering Conformational Control

The primary function of this reagent is rooted in the concept of pseudoproline dipeptides, first pioneered by Mutter and coworkers to mitigate aggregation.

The Problem: β-Sheet Driven Aggregation

During SPPS, as the peptide chain elongates, it can adopt stable secondary structures. In "difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, chains can align to form intermolecular hydrogen bonds, leading to the formation of insoluble β-sheet aggregates.[2] This aggregation physically blocks reactive sites, hindering both the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid, leading to deletion sequences and low purity.

The Solution: The Pseudoproline "Kink"

The incorporation of this compound introduces a temporary structural disruption.

-

Proline Mimicry: The oxazolidine ring formed from the threonine side chain and backbone nitrogen forces the preceding peptide bond (Asn-Thr) to favor a cis-amide bond conformation, similar to that induced by a natural proline residue.[12]

-

Backbone Disruption: This cis-amide bond introduces a significant "kink" into the peptide backbone, breaking the linear planarity required for inter-chain hydrogen bonding and β-sheet formation.[2][13]

-

Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (e.g., DMF, NMP), ensuring that the N-terminal amine is accessible for subsequent coupling reactions.

-

Reversibility: The pseudoproline modification is temporary. The oxazolidine ring is cleaved under the standard final acidic conditions (e.g., with Trifluoroacetic acid, TFA) used to release the peptide from the resin, regenerating the native threonine residue in the final product.[4][13][14]

Visualizing the Mechanism

Caption: How pseudoproline dipeptides prevent aggregation by inducing a backbone kink.

Strategic Implementation in Peptide Synthesis

The use of this compound is not arbitrary; it is a strategic decision to preemptively address a known synthesis challenge at a specific Asn-Thr motif.

When to Use:

-

Known "Difficult Sequences": It is essential when synthesizing peptides known to aggregate, such as amyloidogenic sequences or those with long stretches of hydrophobic residues.

-

Long Peptides (>30 residues): For longer peptides, the risk of aggregation increases significantly. Incorporating pseudoproline dipeptides at regular intervals (typically every 5-6 residues where a Ser or Thr is present) can be highly effective.[3]

-

Poor Synthetic Outcomes: If a previous synthesis attempt resulted in low yield or poor purity attributable to aggregation, re-synthesis using this dipeptide at the Asn-Thr junction is a primary troubleshooting step.[3][15]

The key advantage is that it is used just like any other dipeptide building block, requiring no special equipment and being fully compatible with automated peptide synthesizers.[1]

Experimental Protocol: Incorporation into SPPS

This protocol outlines the manual coupling of this compound. The procedure is readily adaptable to automated synthesizers.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Washing Solvents (DMF, DCM)

-

Qualitative test reagents (e.g., TNBS test for primary amines)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes.

-

Activation Solution: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in a minimal volume of DMF.

-

Activation: Add DIPEA to the solution from Step 2 and mix for 1-2 minutes. This activates the C-terminal carboxyl group of the dipeptide.

-

Coupling: Immediately add the activated dipeptide solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The sterically hindered nature of the pseudoproline may require longer coupling times than standard amino acids.[13]

-

Monitoring: Perform a qualitative test (e.g., TNBS test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step can be repeated with fresh reagents.[16]

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

-

Continuation of Synthesis: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.

-

Final Cleavage: Upon completion of the synthesis, the peptide is cleaved from the resin using a standard TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). This step simultaneously removes the Trt side-chain protection and cleaves the oxazolidine ring, restoring the native Asn-Thr sequence.[4]

Workflow Visualization

Caption: A step-by-step workflow for coupling the pseudoproline dipeptide.

Expected Outcomes and Data

The use of this compound leads to tangible improvements in synthetic outcomes, particularly for challenging sequences.

| Parameter | Standard Synthesis (Asn + Thr) | Pseudoproline Dipeptide Synthesis | Rationale for Improvement |

| Crude Purity (HPLC) | Often low (<50%) with multiple deletion peaks | Significantly higher (>70-85%) with a prominent main peak | Reduced aggregation leads to more efficient and complete coupling/deprotection steps.[3][15] |

| Final Yield | Can be very low (<5%) or result in complete failure | Up to 10-fold increases in yield have been reported for highly aggregated sequences.[3] | Higher reaction efficiency throughout the synthesis minimizes chain termination. |

| Purification | Difficult and time-consuming due to closely eluting impurities | Simplified due to a cleaner crude product profile.[3] | Fewer deletion sequences means less complex chromatograms. |

| Reproducibility | Poor; highly sensitive to reaction conditions | High; provides more predictable and reliable synthetic outcomes.[1] | The process is less dependent on overcoming aggregation-related kinetic barriers. |

Conclusion

This compound is more than a mere building block; it is a problem-solving reagent that embodies the principles of rational chemical design. By temporarily introducing a conformation-disrupting kink at a specific Asn-Thr motif, it effectively circumvents the pervasive issue of peptide aggregation during SPPS. The strategic incorporation of this dipeptide enhances solvation, improves reaction kinetics, and ultimately leads to higher purity, increased yields, and greater synthetic success. For scientists and researchers in drug discovery and development, mastering the use of pseudoproline dipeptides like this one is a critical skill for accessing complex and therapeutically relevant peptides that were once considered unsynthesizable.

References

-

Wikipedia. Pseudoproline. [Link]

-

Blopeptide. The Role of Trityl Protection in Asparagine Peptide Synthesis. [Link]

-

Aapptec Peptides. Pseudoproline Dipeptides. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTec. Fmoc-Asn(Trt)-Thr(ψ Me,Me pro)-OH [957780-59-5]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 640248, Fmoc-Asn(Trt)-OH. [Link]

-

Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]

-

PubMed. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Pseudoproline - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Pseudoproline Dipeptides in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide

For researchers, scientists, and professionals in drug development, the synthesis of peptides, particularly long and complex sequences, is a foundational yet often challenging endeavor. The phenomenon of on-resin aggregation during solid-phase peptide synthesis (SPPS) can lead to truncated sequences, low yields, and purification nightmares. This guide provides an in-depth exploration of pseudoproline dipeptides, a powerful tool to mitigate these issues in Fmoc-based SPPS. We will delve into the mechanistic underpinnings of their efficacy, provide actionable protocols for their implementation, and present comparative data to underscore their strategic advantage.

The Challenge of Peptide Aggregation in Fmoc SPPS

During Fmoc SPPS, the growing peptide chain, anchored to a solid support, can adopt stable secondary structures, most notably β-sheets.[1] These structures are stabilized by inter-chain hydrogen bonding, leading to aggregation. This aggregation physically obstructs the N-terminus of the growing peptide, hindering the access of reagents for both Fmoc deprotection and the subsequent amino acid coupling steps.[1] The consequences are dire: incomplete reactions, the accumulation of deletion sequences, and a final crude product of low purity that is often difficult or impossible to purify.[2]

Sequences rich in hydrophobic and β-branched amino acids such as Valine, Isoleucine, and Leucine are particularly susceptible to aggregation.[1] While predictive algorithms can offer some insight into potentially "difficult" sequences, a robust and proactive strategy to prevent aggregation is often the most effective approach.

Pseudoproline Dipeptides: A Structural Solution

Pseudoproline dipeptides are synthetically modified building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[3] In these dipeptides, the side-chain hydroxyl (for Ser/Thr) or thiol (for Cys) group is cyclized onto the backbone amide nitrogen, forming a five-membered oxazolidine or thiazolidine ring, respectively.[4] This cyclic structure effectively mimics the conformational constraints of proline.[2]

First introduced by Wöhr and Mutter in 1995, these dipeptides serve a dual purpose: they act as a temporary protecting group for the Ser, Thr, or Cys side chain and, more importantly, as a potent disruptor of secondary structure formation.[3]

Mechanism of Action: The "Kink" in the Chain

The efficacy of pseudoproline dipeptides lies in their ability to introduce a "kink" into the peptide backbone.[2] The five-membered ring structure favors a cis-amide bond conformation with the preceding amino acid, a stark contrast to the trans-amide bonds that dominate in linear peptides and are essential for the formation of extended β-sheet structures.[3] This forced cis conformation disrupts the planarity of the peptide backbone, effectively breaking the hydrogen bonding patterns required for aggregation.[5]

The result is improved solvation of the peptide-resin complex, enhanced accessibility of the N-terminus for acylation and deprotection, and ultimately, a more efficient and complete synthesis.[3]

Advantages and Strategic Implementation

The incorporation of pseudoproline dipeptides offers a multitude of benefits that translate to higher quality synthetic peptides and a more efficient workflow.

Key Advantages:

-

Enhanced Synthetic Efficiency: Pseudoproline dipeptides can dramatically increase the yield of the desired peptide, in some cases by up to 10-fold for highly aggregating sequences.[3][6]

-

Improved Crude Purity: By minimizing the formation of deletion and truncated sequences, the resulting crude peptide is significantly purer, simplifying downstream HPLC purification.[2]

-

Increased Solubility: Peptides containing pseudoproline moieties often exhibit enhanced solubility, which is advantageous for both the synthesis process and subsequent applications like fragment condensation.[2]

-

Ease of Use: Commercially available as Fmoc-protected dipeptides, they are incorporated using standard coupling protocols and are compatible with automated peptide synthesizers.[3]

-

Reversibility: The pseudoproline modification is temporary. The native Ser, Thr, or Cys residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage and deprotection step.[2]

Guidelines for Strategic Placement

While the benefits are clear, the strategic placement of pseudoproline dipeptides within a sequence is crucial for maximizing their effectiveness. Empirical guidelines suggest the following:

-

Optimal Spacing: Insert pseudoproline dipeptides approximately every 5-6 residues.[7]

-

Minimum Distance: Maintain a minimum of 2 amino acid residues between a pseudoproline and another pseudoproline or a native proline.[2]

-

Proximity to Hydrophobic Regions: If possible, introduce a pseudoproline dipeptide immediately preceding a known hydrophobic or aggregation-prone segment of the peptide.[2]

Experimental Protocols

The incorporation of pseudoproline dipeptides is a straightforward process that integrates seamlessly into standard Fmoc SPPS workflows.

Manual Solid-Phase Synthesis Protocol

This protocol outlines the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

- Place the appropriate amount of resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in a reaction vessel.

- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes.

- Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. Pseudoproline Dipeptide Coupling:

- In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIPEA; 6-10 equivalents) to the solution to activate the carboxyl group.

- Immediately add the activated dipeptide solution to the deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can also be employed to shorten the reaction time.[8]

- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser or ninhydrin test. A negative result (no color change) indicates a complete reaction.

4. Washing and Continuation of Synthesis:

- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

- Proceed with the standard Fmoc SPPS cycles for the remaining amino acids in the sequence.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Swell_Resin" [label="Resin Swelling in DMF"];

"Fmoc_Deprotection" [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];

"Wash_DMF" [label="Wash with DMF"];

"Prepare_Dipeptide" [label="Prepare Activated\nPseudoproline Dipeptide Solution\n(Dipeptide, Coupling Reagent, DIPEA in DMF)"];

"Couple_Dipeptide" [label="Couple Pseudoproline Dipeptide to Resin"];

"Monitor_Coupling" [label="Monitor Coupling\n(e.g., Kaiser Test)"];

"Coupling_Complete" [shape=diamond, label="Coupling Complete?"];

"Wash_After_Coupling" [label="Wash with DMF"];

"Continue_SPPS" [label="Continue with Standard\nSPPS Cycles"];

"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Swell_Resin";

"Swell_Resin" -> "Fmoc_Deprotection";

"Fmoc_Deprotection" -> "Wash_DMF";

"Wash_DMF" -> "Prepare_Dipeptide" [style=dashed];

"Prepare_Dipeptide" -> "Couple_Dipeptide";

"Wash_DMF" -> "Couple_Dipeptide";

"Couple_Dipeptide" -> "Monitor_Coupling";

"Monitor_Coupling" -> "Coupling_Complete";

"Coupling_Complete" -> "Wash_After_Coupling" [label="Yes"];

"Coupling_Complete" -> "Couple_Dipeptide" [label="No"];

"Wash_After_Coupling" -> "Continue_SPPS";

"Continue_SPPS" -> "End";

}

Automated Peptide Synthesis

Pseudoproline dipeptides are readily amenable to automated synthesis. The dipeptide is simply treated as a standard amino acid in the synthesis program.

-

Programming: Program the synthesizer to incorporate the pseudoproline dipeptide as you would for a normal Ser or Thr residue.

-

Reagent Preparation: Dissolve the pseudoproline dipeptide to the same concentration as the other Fmoc-amino acids.

-

Coupling Time: It is advisable to extend the coupling time for the pseudoproline dipeptide to ensure complete incorporation, typically to at least 1-2 hours.

Cleavage and Deprotection

The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is also when the pseudoproline ring is opened to regenerate the native amino acid.

-

Cleavage Cocktail: A standard TFA-based cleavage cocktail is used. The exact composition will depend on the amino acid composition of the peptide. A common and robust cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[9] For peptides containing cysteine, the inclusion of a reducing agent like EDT is crucial. For sequences without sensitive residues, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) is often sufficient.[10]

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of resin).

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Comparative Data: The Proof of Efficacy

The theoretical advantages of pseudoproline dipeptides are borne out by empirical data. Numerous studies have demonstrated their profound impact on the synthesis of "difficult" peptides.

Case Study: Human Islet Amyloid Polypeptide (hIAPP)

hIAPP, also known as Amylin, is a 37-residue peptide hormone that is highly prone to aggregation and is notoriously difficult to synthesize using standard Fmoc SPPS.[11][12] Attempts to synthesize the amyloidogenic 8-37 fragment of hIAPP using conventional methods resulted in only trace amounts of the desired product.[11] However, the incorporation of pseudoproline dipeptides at strategic positions enabled the successful synthesis of both the 8-37 fragment and the full-length hIAPP in high yield and purity.[11][12]

In a further refinement of the synthesis of hIAPP, the use of two pseudoproline dipeptides in conjunction with microwave-assisted SPPS resulted in a yield that was double that of conventional methods.[13]

Quantitative Impact on Yield and Purity

The following table summarizes the impact of pseudoproline dipeptides on the crude yield and purity of challenging peptide sequences.

| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (Qualitative) | Reference |

| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Low | [4] |

| SPPS with Pseudoprolines | 78% | High | [4] | |

| CGRP C-Fragment | Standard Fmoc-amino acids | 50% | Low (multiple impurity peaks) | [14] |

| With Fmoc-Leu-Ser(ΨMe,Mepro)-OH and Fmoc-Gly-Ser(ΨMe,Mepro)-OH | 85% | High (major peak) | [14] |

Limitations and Considerations

Despite their significant advantages, there are some limitations to consider when using pseudoproline dipeptides:

-

Steric Hindrance: The oxazolidine/thiazolidine ring is sterically hindered, which is why they are used as pre-formed dipeptides. Direct coupling of an amino acid to a resin-bound pseudoproline monomer is inefficient.[3]

-

Sequence Dependence of Cleavage: While generally reliable, the efficiency of the final acid-catalyzed ring opening can be sequence-dependent, particularly for cysteine-derived thiazolidines.[15] However, for most sequences, standard cleavage conditions (2-3 hours in a TFA-based cocktail) are sufficient for complete deprotection.[15]

Conclusion

Pseudoproline dipeptides represent a cornerstone technology in modern Fmoc solid-phase peptide synthesis. By directly addressing the root cause of many synthetic failures – on-resin aggregation – they provide a robust and reliable method for improving the yield, purity, and solubility of synthetic peptides. For researchers tackling long, hydrophobic, or otherwise "difficult" sequences, the strategic incorporation of pseudoproline dipeptides is not merely an optimization but often the key to a successful synthesis. Their ease of use and compatibility with standard protocols make them an indispensable tool in the arsenal of any peptide chemist.

References

-

Marek, P., et al. (2010). Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids. Organic Letters, 12(21), 4848–4851. [Link]

-

Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693–696. [Link]

-

Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693–696. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Role of Pseudoproline Dipeptides in Preventing Peptide Aggregation: A Technical Guide

Abstract

Peptide aggregation during solid-phase peptide synthesis (SPPS) represents a significant bottleneck in the production of complex, lengthy, and hydrophobic peptides. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, leads to incomplete coupling reactions, reduced yields, and challenging purification processes. Pseudoproline dipeptides have emerged as a powerful and indispensable tool to mitigate these challenges. By inducing a temporary "kink" in the peptide backbone, these modified dipeptides effectively disrupt the formation of secondary structures, thereby enhancing the solvation of the growing peptide chain and improving synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the mechanism of action of pseudoproline dipeptides, practical strategies for their application in SPPS, and a detailed examination of their impact on peptide purity and yield, supported by experimental data and case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges of peptide aggregation and to streamline the synthesis of "difficult" peptide sequences.

The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis

During SPPS, the iterative addition of amino acids to a growing peptide chain anchored to a solid support can lead to a phenomenon known as on-resin aggregation.[1] This is particularly prevalent in sequences rich in hydrophobic residues or those predisposed to forming stable secondary structures, most notably β-sheets.[2] The formation of these intermolecular hydrogen bonds causes the peptide-resin matrix to collapse, rendering the N-terminus of the growing chain inaccessible to incoming reagents. This steric hindrance results in a cascade of synthetic problems, including:

-

Incomplete or failed coupling reactions: The activated amino acid cannot efficiently reach the N-terminal amine, leading to the formation of deletion sequences (n-1, n-2, etc.).[3]

-

Slow or incomplete Fmoc deprotection: The piperidine reagent is unable to efficiently remove the fluorenylmethoxycarbonyl (Fmoc) protecting group, further hindering chain elongation.[4]

-

Reduced crude peptide purity: The final product is a complex mixture of the target peptide and a host of deletion and truncated sequences, which complicates purification.[5]

-

Low overall yield: The cumulative effect of incomplete reactions significantly diminishes the final yield of the desired peptide.[5]

The prediction of aggregation-prone sequences, often termed "difficult sequences," is not always straightforward, making a proactive approach to prevention highly desirable.[6]

The Pseudoproline Solution: Mechanism of Action

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[2][7] This temporary modification, introduced as a dipeptide unit during SPPS, serves as a potent disruptor of secondary structure formation.[8][9]

Induction of a Backbone "Kink"

The five-membered oxazolidine or thiazolidine ring of the pseudoproline moiety imposes a rigid, proline-like "kink" in the peptide backbone.[10][11] This conformational constraint disrupts the planarity required for the formation of extended β-sheet structures, which are the primary culprits in peptide aggregation.[2][12]

Favoring the cis-Amide Bond Conformation

A key aspect of the pseudoproline mechanism is its influence on the cis/trans isomerization of the preceding peptide bond.[13][14] While the trans conformation is energetically favored for most peptide bonds, the introduction of a pseudoproline significantly lowers the energy barrier for the cis conformation.[14] This preference for the cis-amide bond further disrupts the regular hydrogen-bonding patterns necessary for β-sheet formation.[12] The interconversion between cis and trans isomers is a slow process on the NMR timescale, allowing for the characterization of both conformations.[1][15]

The following diagram illustrates the disruption of β-sheet formation by a pseudoproline-induced "kink":

Cleavage and Deprotection

The oxazolidine or thiazolidine ring of the pseudoproline is labile to strong acid. [2]Therefore, a standard trifluoroacetic acid (TFA)-based cleavage cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT), is sufficient to simultaneously cleave the peptide from the resin and regenerate the native serine, threonine, or cysteine residue. [16]A typical cleavage is performed for 2-3 hours at room temperature. [3]

Data-Driven Evidence: The Impact of Pseudoprolines on Yield and Purity

The beneficial effects of pseudoproline dipeptides on the synthesis of difficult peptides are well-documented in the scientific literature. The following table summarizes comparative data from the synthesis of several challenging peptides with and without the incorporation of pseudoprolines.

| Peptide | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference(s) |

| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56 | Not Reported | [3] |

| With Pseudoproline Dipeptides | 68 | Markedly Improved | [3] | |

| Human Islet Amyloid Polypeptide (hIAPP) | Standard Fmoc SPPS | Traces | Very Low | [2] |

| With Pseudoproline Dipeptides | High Yield | Sufficient for disulfide formation | [2] | |

| Ubiquitin | Standard Fmoc SPPS | No defined product | N/A | [17] |

| With Pseudoproline & DMB Dipeptides | 54 | 14 (after refolding) | [17] |

Case Studies: Overcoming "Difficult Sequences"

Synthesis of Human Islet Amyloid Polypeptide (hIAPP)

hIAPP is a 37-residue peptide hormone notorious for its high propensity to aggregate and form amyloid fibrils, making its chemical synthesis extremely challenging. [2]Standard Fmoc SPPS of hIAPP and its amyloidogenic 8-37 fragment yields only trace amounts of the desired product. However, the strategic incorporation of pseudoproline dipeptides has enabled the successful synthesis of both the full-length peptide and the 8-37 fragment with high yield and purity, sufficient for subsequent disulfide bond formation. [2]

Synthesis of a Caveolin-1 Fragment

The synthesis of a 54-amino acid fragment of caveolin-1, a membrane-associated protein, was hampered by severe aggregation. By strategically incorporating pseudoproline dipeptides, researchers were able to successfully synthesize this "difficult sequence," highlighting the utility of this approach for peptides derived from membrane proteins. [2]

Synthesis of Ubiquitin

Ubiquitin is a 76-amino acid protein that plays a crucial role in cellular regulation. Its chemical synthesis is a formidable challenge. A study demonstrated that the linear solid-phase synthesis of ubiquitin was only successful when a combination of pseudoproline and dimethoxybenzyl (DMB) dipeptides was employed to disrupt on-resin aggregation. [17]A control synthesis without these structure-breaking elements failed to produce the desired product. [17]

Trustworthiness and Self-Validation: In-Process Monitoring

To ensure the effectiveness of pseudoproline incorporation and to maintain the integrity of the synthesis, in-process monitoring is crucial.

-

UV Monitoring of Fmoc Deprotection: In automated peptide synthesizers, the UV absorbance profile of the Fmoc deprotection step provides real-time feedback on the state of the peptide-resin. A sharp, well-defined peak indicates efficient deprotection. In contrast, a broadened and flattened peak is a classic indicator of peptide aggregation, as the piperidine reagent has restricted access to the Fmoc groups. [8][18]* Kaiser Test: This colorimetric test detects the presence of free primary amines. A negative Kaiser test after a coupling step confirms that the reaction has gone to completion. In cases of severe aggregation, the Kaiser test may yield a false negative result due to the inaccessibility of the N-terminus. [8]* Resin Swelling: Visual inspection of the resin bed can provide a qualitative assessment of aggregation. A well-solvated peptide-resin will appear swollen, while aggregation leads to a noticeable shrinking of the resin beads.

Conclusion

Pseudoproline dipeptides have revolutionized the field of solid-phase peptide synthesis, providing a robust and reliable solution to the long-standing problem of peptide aggregation. By inducing a temporary conformational "kink" in the peptide backbone, they effectively disrupt the formation of deleterious β-sheet structures, leading to enhanced solvation, improved reaction kinetics, and ultimately, higher yields and purities of the final peptide product. The ease of their incorporation into standard SPPS protocols, coupled with their dramatic impact on the synthesis of "difficult sequences," makes them an essential tool for any researcher, scientist, or drug development professional working in the field of peptide chemistry. The strategic application of pseudoproline dipeptides, guided by the principles and protocols outlined in this guide, will undoubtedly facilitate the synthesis of increasingly complex and therapeutically relevant peptides.

References

- El Oualid, F., et al. (2010). Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin.

-

Aapptec. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

- Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research, 8(3), 145-153.

- Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.

-

Aapptec. (2019). Guidelines for Using Pseudoproline Dipeptides. Retrieved from [Link]

- Senko, D. A., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.

-

El Oualid, F., et al. (2010). A) Amino acid sequence of Ub containing the set of dipeptide building... ResearchGate. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wang, P., & Dong, S. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 7, 655.

- Grzonka, Z., et al. (1992). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 32(9), 1181-1193.

- Wüthrich, K., et al. (1974). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline.

- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 3-21.

-

Senko, D. A., et al. (2021). Syntheses of Fmoc-protected pseudoprolines. ResearchGate. Retrieved from [Link]

- Szaniszló, S., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development, 27(6), 1053-1060.

- Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-33.

- Brudel, M., & Beyermann, M. (2014). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1184, 141-155.

- Mutter, M., et al. (1996). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.

-

BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

- Kricheldorf, H. R., & Hull, W. E. (1978). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 17(5), 1103-1122.

-

Góngora-Benítez, M., et al. (2014). Yield and purity of the synthesized peptides by the three protocols. 1:... ResearchGate. Retrieved from [Link]

- Jolliffe, K. A., & Hutton, C. A. (2004). Pseudoprolines as Removable Turn Inducers: Tools for the Cyclization of Small Peptides. The Journal of Organic Chemistry, 69(13), 4399-4406.

- Shai, Y., et al. (1990). Channel formation properties of synthetic pardaxin and analogues. The Journal of Biological Chemistry, 265(33), 20202-20209.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 171-184.

- Fuxreiter, M., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10886.

- Szaniszló, S., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1845.

- Shai, Y., & Lazarovici, P. (1989). A synthetic peptide corresponding to the hydrophobic amino terminal region of pardaxin can perturb model membranes of phosphatidyl choline and serine. FEBS Letters, 258(2), 243-246.

-

Szaniszló, S., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. ResearchGate. Retrieved from [Link]

- Wöhr, T., & Mutter, M. (2010). Pseudoproline dipeptides.

- Bodanszky, M., & Kwei, J. Z. (1978). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 12(2), 69-74.

- Cambridge, J. S., & Gellman, S. H. (2007). A Stereoelectronic Effect on Turn Formation Due to Proline Substitution in Elastin-Mimetic Polypeptides. Journal of the American Chemical Society, 129(15), 4619-4627.

- Donohoe, T. J., et al. (2011). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 13(5), 1032-1035.

Sources

- 1. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH molecular weight

An In-Depth Technical Guide to Fmoc-Asn(Trt)-Thr(PsiMe,MePro)-OH: A Keystone Reagent for Overcoming Difficult Peptide Sequences

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the chemical synthesis of "difficult sequences"—those prone to aggregation and poor coupling efficiencies—remains a significant hurdle for researchers and drug development professionals. The strategic incorporation of structure-disrupting elements is paramount to achieving high-purity, high-yield synthesis of complex peptides. This technical guide provides a comprehensive analysis of this compound, a specialized pseudoproline dipeptide designed to mitigate the challenges associated with the Asn-Thr motif. We will dissect its molecular architecture, elucidate the mechanistic principles behind its efficacy, provide field-proven protocols for its application, and present a framework for its strategic use in modern peptide synthesis.

Introduction: The Challenge of Peptide Aggregation

During Fmoc-based SPPS, the growing peptide chain, anchored to an insoluble resin, can adopt stable secondary structures, primarily β-sheets. This self-association, driven by inter-chain hydrogen bonding, leads to resin collapse and poor solvation. Consequently, reactive sites become inaccessible, resulting in incomplete coupling and deprotection steps, culminating in truncated or deletion sequences that are difficult to purify.

Pseudoproline dipeptides were pioneered by Wöhr and Mutter in 1995 as a revolutionary solution to this problem.[1] These are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain is reversibly cyclized to form an oxazolidine or thiazolidine ring.[1][2] This modification introduces a conformational "kink" into the peptide backbone, akin to a proline residue, which effectively disrupts the formation of β-sheet aggregates.[3][4][5] this compound is a highly engineered example of this technology, specifically designed to address aggregation involving the Asn-Thr sequence.

Physicochemical & Structural Properties

The precise chemical identity of this compound is fundamental to its function. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 737.84 g/mol | [6] |

| Molecular Formula | C₄₅H₄₃N₃O₇ | [6][7] |

| CAS Number | 957780-59-5 | [7][8][9] |

| Appearance | White to off-white powder | [7][8] |

| Purity | ≥97% (HPLC) | [7] |

| Synonyms | (4S,5R)-3-(N-alpha-Fmoc-N-gamma-trityl-L-asparaginyl)-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | [7][10] |

| Storage | 2-8°C | [9] |

Component Analysis: A Tripartite Functional Architecture

The efficacy of this dipeptide stems from the synergistic function of its three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This serves as the temporary, base-labile protecting group for the N-terminal α-amino group.[] Its removal under mild basic conditions (e.g., piperidine) while acid-labile side-chain protecting groups remain intact forms the basis of its orthogonality in Fmoc-SPPS.[]

-

Asn(Trt) (N-γ-trityl-L-asparagine): The side-chain amide of asparagine is a well-known source of side reactions, particularly dehydration to a nitrile during carbodiimide-mediated activation.[12][13] The acid-labile trityl (Trt) group provides robust protection against this pathway.[12] Furthermore, the bulky Trt group enhances the solubility of the protected amino acid and the growing peptide chain, contributing to improved reaction kinetics.[12][13][14]

-

Thr(PsiMe,MePro) (Threonine-derived Dimethyl-Pseudoproline): This is the core of the technology. The hydroxyl group of the threonine side-chain is cyclized with the backbone nitrogen via reaction with acetone, forming a (4S,5R)-2,2,5-trimethyl-oxazolidine ring. This moiety imposes a rigid kink that favors a cis-amide bond with the preceding asparagine residue, sterically preventing the inter-chain hydrogen bonding required for β-sheet formation.[1][3] The oxazolidine ring is stable to the basic conditions of Fmoc removal but is cleanly cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step, regenerating the native threonine residue.[4][5]

Mechanism of Action: Disrupting Aggregation at the Source

The primary function of the pseudoproline moiety is to act as a temporary "proline mimic." Proline's cyclic structure restricts the peptide backbone's phi (φ) angle and favors a cis-amide bond, disrupting secondary structures. The oxazolidine ring in Thr(PsiMe,MePro) achieves the same outcome.

Caption: SPPS workflow for incorporating the pseudoproline dipeptide.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt and the pseudoproline ring, are removed simultaneously.

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Self-Validation: During this step, the strong acid (TFA) protonates and cleaves the oxazolidine ring, regenerating the native threonine residue. The Trt group on asparagine is also cleaved. [4]5. Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the crude peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

Strategic Placement Guidelines

The effectiveness of pseudoproline dipeptides is maximized when placed strategically.

-

Proximity to Hydrophobic Regions: Insert the dipeptide immediately before a known or suspected aggregation-prone sequence, particularly hydrophobic stretches. [4]* Spacing: A minimum of two amino acid residues should separate two pseudoproline residues or a pseudoproline and a natural proline. [4]Optimal spacing is generally considered to be every 5-6 residues in long, difficult sequences. [4]

Conclusion

This compound is a powerful, enabling tool for modern peptide synthesis. It is not merely a protected amino acid but a sophisticated chemical device that proactively addresses the root cause of synthetic failure in difficult sequences. By combining robust side-chain protection for asparagine with the structure-disrupting power of a pseudoproline, it allows researchers to access complex peptide targets with greater purity, higher yields, and increased confidence. [3][5]Its seamless integration into standard SPPS workflows makes it an indispensable component in the toolkit of any scientist engaged in the development of peptide-based therapeutics and research tools.

References

-

Pseudoproline. Wikipedia. [Link]

-

Pseudoproline Dipeptides. Aapptec. [Link]

-

Pseudoproline Dipeptides Archives. Activotec. [Link]

-

Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-Asn(Trt)-OH PubChem Entry. National Center for Biotechnology Information. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

000000008521850100 Fmoc Asn(Trt) Ser(Psime Mepro) Oh. Cenmed Enterprises. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. China FMOC-ASN(TRT)-THR(PSI-ME,MEPRO)-OH 957780-59-5 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 10. peptide.com [peptide.com]

- 12. nbinno.com [nbinno.com]

- 13. advancedchemtech.com [advancedchemtech.com]

- 14. peptide.com [peptide.com]

A Technical Guide to the Solubility Properties of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

Executive Summary

The chemical synthesis of complex and aggregation-prone peptides is a significant challenge in modern drug development and proteomics research. The solubility of Fmoc-protected amino acid building blocks is a paramount factor dictating the efficiency of solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the solubility properties of a highly specialized dipeptide, Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH . This building block combines the notoriously low-solubility Fmoc-Asn(Trt)-OH moiety with a solubility-enhancing pseudoproline derivative. We will dissect the structural components, predict solubility in common SPPS solvents, provide detailed experimental protocols for solubility determination, and discuss the practical implications for peptide synthesis workflows.

Introduction: The Dual Challenge of Asparagine and Aggregation

In Fmoc-based solid-phase peptide synthesis (SPPS), two recurring obstacles are the poor solubility of certain protected amino acids and the on-resin aggregation of the growing peptide chain.[1] Asparagine, when protected with the bulky and hydrophobic trityl (Trt) group on its side chain, presents a significant solubility challenge. While the Trt group is essential for preventing side reactions like dehydration, it drastically increases the hydrophobicity of the monomer.[2][3]

Simultaneously, peptide sequences rich in hydrophobic residues or those prone to forming stable secondary structures, like β-sheets, can aggregate during synthesis.[4] This aggregation hinders reagent access to the N-terminus of the growing chain, leading to incomplete coupling and deprotection steps, which results in deletion sequences and low yields.[5] To combat this, specialized building blocks known as pseudoproline dipeptides have been developed.[6] These moieties introduce a "kink" into the peptide backbone, disrupting the intermolecular hydrogen bonding responsible for aggregation and dramatically improving solvation and coupling efficiency.[6][7]

The compound This compound is a strategic fusion of these two worlds: it incorporates the challenging Asn(Trt) residue while being pre-packaged with a structure-breaking pseudoproline to proactively mitigate synthesis difficulties.

Structural and Physicochemical Analysis

To understand the solubility of the target dipeptide, we must first analyze its constituent parts. The interplay between these components dictates the molecule's overall behavior in different solvent environments.

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: A large, aromatic, and highly hydrophobic N-terminal protecting group. Its tendency for π-π stacking can contribute to the aggregation and poor solubility of Fmoc-amino acids.[5]

-

Asn(Trt) (N-γ-Trityl-Asparagine) Residue: The trityl group is extremely bulky and hydrophobic. While its presence on the asparagine side chain improves the solubility of the monomer compared to the unprotected Fmoc-Asn-OH by preventing intermolecular hydrogen bonding, it still renders the overall building block significantly nonpolar.[2][8]

-

Thr(Psime,Mepro) (Threonine-derived Pseudoproline) Moiety: This is the key to enhancing solubility. The threonine side-chain hydroxyl and backbone amide nitrogen are cyclized into a dimethylated oxazolidine ring.[6][9] This ring structure locks the peptide bond preceding it into a cis-amide conformation, disrupting the planar trans backbone required for β-sheet formation.[10] This disruption enhances the solvation of the peptide chain in common SPPS solvents like DMF and NMP.[6]

The resulting dipeptide is a complex molecule with competing solubility drivers: extreme hydrophobicity from the Fmoc and Trt groups, and a powerful structure-disrupting element from the pseudoproline.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Sentinel of Synthesis: A Technical Guide to Trityl Protection of Asparagine in Peptide Chemistry

For researchers, chemists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate discipline. The precise orchestration of amino acid assembly dictates the final product's purity, activity, and therapeutic potential. Within this complex process, certain amino acids present unique challenges that, if unaddressed, can derail a synthesis campaign. Asparagine (Asn) is a prime example of such a residue, whose side-chain amide is prone to deleterious side reactions.

This in-depth guide provides a comprehensive technical overview of the use of the trityl (Trt) protecting group for the asparagine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic advantages, and practical considerations that make Fmoc-Asn(Trt)-OH an indispensable tool for producing high-purity peptides.

The Asparagine Conundrum: A Source of Synthetic Impurity

The primary challenge in incorporating asparagine into a growing peptide chain lies in the reactivity of its side-chain carboxamide. During the crucial carboxyl group activation step, this amide can undergo an irreversible dehydration reaction, particularly when carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are used.[1] This side reaction leads to the formation of a β-cyanoalanine residue, introducing a significant impurity with a mass difference of -18 Da that is often difficult to separate from the target peptide.[1][2]

Beyond dehydration, the unprotected Fmoc-Asn-OH derivative suffers from notoriously poor solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4][5] This low solubility can lead to inefficient and incomplete coupling reactions, further compromising the yield and purity of the final product.

The Trityl Group: A Strategic Solution

To overcome these challenges, the side-chain amide of asparagine is protected with a trityl (Trt) group. The resulting derivative, Fmoc-Asn(Trt)-OH, is the standard reagent for introducing asparagine in Fmoc-based SPPS.[6][7]

Mechanism of Protection and Key Advantages

The trityl group is a triphenylmethyl moiety that offers a twofold solution to the asparagine problem:

-

Steric Hindrance: The bulky, three-dimensional structure of the Trt group physically shields the side-chain amide.[1][3] This steric bulk prevents the intramolecular cyclization and subsequent dehydration that would otherwise lead to β-cyanoalanine formation during the activation step.[3]

-

Enhanced Solubility: The hydrophobic nature of the three phenyl rings dramatically improves the solubility of the amino acid derivative in organic solvents.[3][4][5][8] Fmoc-Asn(Trt)-OH dissolves readily in DMF and NMP, ensuring homogeneous reaction conditions and promoting efficient, reliable coupling.[3][4]

The Trt group is classified as an acid-labile protecting group, a critical feature for its compatibility with the broader Fmoc/tBu orthogonal protection strategy used in SPPS.[4][9][10] It remains stable during the repetitive basic conditions (e.g., piperidine treatment) used for Nα-Fmoc group removal but is efficiently cleaved under the final, strongly acidic conditions used to release the peptide from the resin.[3][10]

Experimental Protocols and Methodologies

The use of Fmoc-Asn(Trt)-OH integrates seamlessly into standard automated or manual SPPS workflows. The following protocols represent field-proven methodologies.

Coupling of Fmoc-Asn(Trt)-OH

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin) following Nα-Fmoc deprotection of the preceding residue.

Reagents & Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asn(Trt)-OH

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Protocol:

-

Prepare Activation Solution: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9-4.9 eq.), and an activator like HOBt if needed, in DMF.

-

Add Base: Just prior to addition to the resin, add DIPEA (6-10 eq.) to the activation solution and mix briefly. The solution will typically undergo a color change.

-

Coupling Reaction: Add the activated Fmoc-Asn(Trt)-OH solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitation: Agitate the mixture via shaking, bubbling, or stirring for a period of 1 to 2 hours at room temperature.

-

Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc-Asn(Trt)-OH [cem.com]

- 8. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Strategic Incorporation of Pseudoproline Dipeptides in Asn-Thr-Containing Sequences: A Technical Guide to Mitigating Aggregation and Side Reactions

Executive Summary

The synthesis of peptides containing Asparagine-Threonine (Asn-Thr) sequences is frequently hampered by significant challenges, primarily driven by strong intermolecular hydrogen bonding that leads to on-resin aggregation. This phenomenon results in poor coupling efficiencies, increased formation of deletion sequences, and diminished overall yields, compromising the integrity of the final product. This technical guide provides an in-depth analysis of how the strategic incorporation of the pseudoproline dipeptide, specifically Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH, serves as a powerful tool to overcome these obstacles. By introducing a temporary and reversible "kink" in the peptide backbone, this building block effectively disrupts the formation of deleterious secondary structures. The result is a marked improvement in chain solvation, enhanced reaction kinetics, and a significant increase in the purity and yield of crude peptides, thereby streamlining downstream purification and improving the success rate for synthesizing "difficult" sequences.

The Synthetic Challenge of Asparagine-Threonine (Asn-Thr) Sequences

Peptide sequences are not created equal; certain combinations of amino acids are notoriously difficult to synthesize using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1] The Asn-Thr motif is a prime example of such a "difficult sequence," primarily due to the chemical nature of its constituent side chains.

Inter- and Intrachain Aggregation: The Hydrogen Bonding Nexus

The principal driver of synthetic difficulty in Asn-Thr sequences is aggregation.[2] Both asparagine and threonine possess short, polar side chains capable of forming extensive hydrogen bond networks.[3] The amide group of the Asn side chain and the hydroxyl group of the Thr side chain can act as both hydrogen bond donors and acceptors.[4] During SPPS, as the peptide chain elongates on the solid support, these interactions can lead to the formation of stable β-sheet-like secondary structures between adjacent peptide chains.[5][6] This aggregation shields the N-terminal amine of the growing peptide, severely hindering its accessibility for the subsequent coupling reaction.[7]

The consequences of on-resin aggregation are severe and cascade through the synthesis:

-

Incomplete Coupling: Steric hindrance from the aggregated mass prevents the incoming activated amino acid from reaching the N-terminus, leading to low coupling efficiency.

-

Formation of Deletion Sequences: Failure to couple results in peptides that are missing one or more amino acids. These impurities are often difficult to separate from the target peptide due to similar physicochemical properties.

-

Low Yields: The cumulative effect of poor coupling at multiple steps results in a dramatically reduced yield of the desired full-length peptide.[8]

Caption: On-resin aggregation driven by interchain hydrogen bonds.

The Specter of Aspartimide Formation

A notorious side reaction in Fmoc-SPPS is aspartimide formation, which occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue.[9][10] This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser/Thr sequences.[11][12] While asparagine (Asn) does not have a side-chain ester, its amide group can undergo base-catalyzed dehydration, especially during prolonged or difficult coupling steps where the peptide is exposed to activation reagents for extended periods. The aggregation common to Asn-Thr sequences exacerbates this risk by slowing down reaction kinetics, thereby increasing the window for such side reactions to occur. Preventing aggregation is therefore a key strategy to also minimize the potential for side-chain degradation.

Pseudoproline Dipeptides: The Structural Solution

To counteract the intrinsic tendency of certain sequences to aggregate, Mutter and co-workers pioneered the use of pseudoproline dipeptides.[5][6] These are specialized building blocks where a Ser or Thr residue is reversibly protected as an oxazolidine ring.[5][13] For the Asn-Thr motif, the corresponding building block is Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH .

Mechanism of Action: The "Kink" Hypothesis

The power of a pseudoproline dipeptide lies in its unique structure. The five-membered oxazolidine ring mimics the structure of proline, forcing a "kink" in the peptide backbone.[13][14] This kink disrupts the planarity of the peptide chain, making it sterically impossible for the peptide to adopt the extended conformation required for β-sheet formation.[5][6]

This structural disruption achieves two critical goals:

-

Breaks Aggregation: It prevents the interchain hydrogen bonding that is the root cause of aggregation.[13]

-

Enhances Solvation: The kinked, unstructured peptide chains are better solvated by the synthesis solvents (e.g., DMF, NMP), keeping the N-terminus exposed and reactive.[5]

The trityl (Trt) group on the asparagine side chain provides protection against potential dehydration side reactions during coupling activation.[15]

Caption: Pseudoproline dipeptides induce a backbone kink to prevent aggregation.

Reversibility and Compatibility

A key advantage of pseudoproline dipeptides is their complete compatibility with standard Fmoc-SPPS workflows. The oxazolidine ring is stable throughout the synthesis but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin.[5][16] This process regenerates the native threonine residue, leaving no trace of the modification in the final peptide.

Quantifiable Benefits in Peptide Synthesis

The theoretical advantages of using pseudoproline dipeptides translate into tangible, measurable improvements in synthesis outcomes. By preventing aggregation, these building blocks lead to higher yields and purer crude products.[8][17]

Enhanced Purity and Yield

The most significant benefit is the dramatic improvement in crude peptide quality. In syntheses of "difficult sequences" like the amyloid beta-peptide (Aβ42), the use of pseudoprolines can be the difference between a failed synthesis and a successful one.[18] Comparative studies have shown substantial increases in the yield of the target peptide.

| Synthesis Strategy | Representative Crude Yield (%) |

| Standard Fmoc/tBu SPPS | 56% |

| SPPS with Pseudoproline Dipeptides | 72% |

| Table 1: A quantitative comparison of crude yields for the synthesis of the challenging amyloid beta-peptide (Aβ42), demonstrating the enhanced efficiency of the pseudoproline-assisted method. Data adapted from a representative study.[18] |

Visually, the improvement is striking. HPLC chromatograms of crude peptides synthesized with pseudoprolines show a much cleaner profile, with the target peptide as the predominant peak and a significant reduction in deletion and truncated sequences.[18] This simplifies subsequent purification efforts, saving time and solvent, and ultimately increases the final isolated yield.

Practical Implementation and Protocols

Incorporating pseudoproline dipeptides into an automated SPPS workflow is straightforward and requires no specialized equipment.[5][19]

Guidelines for Strategic Placement

Empirical evidence has led to a set of best practices for positioning pseudoproline dipeptides within a sequence for maximum effect[13]:

-

Optimal Spacing: Insert a pseudoproline or proline residue approximately every 5-6 amino acids to maintain a disruption of secondary structures.

-

Avoid Proximity: Ensure at least two amino acids separate a pseudoproline from another pseudoproline or a native proline.

-

Hydrophobic Regions: If possible, place the pseudoproline dipeptide immediately before a hydrophobic stretch of residues to aid in its solvation.

Experimental Protocol: Automated Incorporation of Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH

This protocol assumes a standard automated Fmoc-SPPS instrument. The pseudoproline dipeptide is treated as a single building block that adds two residues in one cycle.

1. Reagent Preparation:

-

Dissolve Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH in a suitable solvent (e.g., NMP or DMF) to the same concentration as other standard Fmoc-amino acid solutions.

-

Prepare standard solutions of coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-Collidine).

2. Resin Preparation:

-

Ensure the peptide resin has been successfully deprotected at the N-terminus (removal of the previous Fmoc group), confirmed by a positive ninhydrin (Kaiser) test.

3. Coupling Cycle:

-

Activation: Pre-activate the Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH (typically 3-5 equivalents relative to resin substitution) with the coupling reagent (e.g., HBTU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) for approximately 10 minutes.[19]

-

Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling to proceed for 1-2 hours. Due to the slightly increased steric bulk, a longer coupling time compared to standard amino acids is recommended to ensure the reaction goes to completion.[19]

-

Washing: After the coupling period, thoroughly wash the resin with DMF or NMP to remove excess reagents.

4. Post-Coupling Verification (Self-Validation):

-

Perform a ninhydrin (Kaiser) test on a small sample of the resin. A negative result (colorless or yellow beads) indicates a complete and successful coupling.

-

If the test is positive, a second coupling (recoupling) step should be performed before proceeding.

5. Sequence Programming:

-

When programming the synthesizer, ensure the sequence omits the individual Asn and Thr cycles and instead inserts a single, extended coupling cycle for the pseudoproline dipeptide.

Caption: Automated SPPS workflow for pseudoproline dipeptide incorporation.

Conclusion

The use of Fmoc-Asn(Trt)-Thr(ψMe,MePro)-OH is not merely an incremental improvement but a transformative strategy for the synthesis of peptides containing the challenging Asn-Thr motif. By directly addressing the root cause of synthetic failure—on-resin aggregation—this pseudoproline dipeptide ensures higher coupling efficiencies, leading to demonstrably purer crude products and greater overall yields. Its seamless integration into standard automated SPPS protocols makes it an invaluable and highly accessible tool for researchers, scientists, and drug development professionals seeking to reliably produce complex or aggregation-prone peptides. The strategic application of this technology can significantly reduce the time and resources lost to failed syntheses and complex purifications, accelerating research and development timelines.

References

-

Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]

-

AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. AAPPTec. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). Aspartimide Formation. Iris Biotech. Retrieved from [Link]

-

Peptide Synthesis. (2025, August 13). The role of pseudo-proline dipeptides. Retrieved from [Link]

-

Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Science of Synthesis. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

-

Kong, M. J. W., et al. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

-

Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

-